Propiverine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVHQBVMYCJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54556-98-8 (hydrochloride) | |
| Record name | Propiverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060569199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048265 | |
| Record name | Propiverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5mg/mL | |
| Record name | Propiverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60569-19-9 | |
| Record name | Propiverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60569-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060569199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propiverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468GE2241L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propiverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224-226 | |
| Record name | Propiverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacology and Mechanisms of Action of Propiverine
Receptor Binding and Selectivity Profiles of Propiverine
This compound's pharmacological profile is characterized by its interaction with muscarinic receptors and its influence on calcium channels. drugbank.comnih.gov These interactions are central to its therapeutic effects.
Muscarinic Receptor Antagonism (M1-M5 subtypes)
This compound functions as a muscarinic receptor antagonist, though it is considered relatively nonselective across the M1-M5 receptor subtypes. nih.goveinj.org However, some studies indicate a degree of selectivity. For instance, this compound and its metabolites have been shown to have a generally similar affinity for all muscarinic receptor subtypes (M1–M5), with a lower affinity for the M2 receptor subtype compared to others. The M3 receptor subtype is considered the most critical for detrusor contraction.
This compound competitively inhibits the binding of acetylcholine (B1216132), a key neurotransmitter, at muscarinic receptors located on detrusor smooth muscle cells and other areas within the bladder wall. drugbank.compatsnap.com This blockade of acetylcholine's action leads to a reduction in involuntary contractions of the bladder's detrusor muscle, thereby decreasing the urgency and frequency of urination. patsnap.com
Studies on human recombinant muscarinic receptors have shown that this compound exhibits affinity for all five subtypes (M1-M5). nih.gov While some research suggests it is relatively nonselective, other findings indicate a higher affinity for the M3 subtype compared to the M2 subtype. einj.orgauajournals.org For example, one study found that this compound showed approximately a two-fold higher affinity for the M3 subtype than the M2 subtype. auajournals.org Another study reported that this compound displayed a slightly higher affinity for the M5 subtype. nih.govcapes.gov.br
The binding affinities (pKi) of this compound for the human recombinant muscarinic receptor subtypes M1-M5 have been reported as follows:
| Receptor Subtype | pKi |
| M1 | 6.8 |
| M2 | 5.4 |
| M3 | 7.4 |
| M4 | 6.9 |
| M5 | 7.1 |
| Data sourced from a study comparing the binding affinity of various antimuscarinic compounds. |
This compound has demonstrated a lower affinity for cardiac M2 receptors compared to other antimuscarinic agents like tolterodine (B1663597), oxybutynin (B1027), and darifenacin (B195073). medcraveonline.com The M2 receptors are involved in modulating heart rate and cardiac output. openaccessjournals.com A lower affinity for these receptors may be clinically relevant. openaccessjournals.com The binding affinity (pKi) of this compound for the human recombinant M2 receptor subtype has been reported to be 5.4. medcraveonline.com
This compound is considered to be a relatively bladder-selective anticholinergic agent. auajournals.org In vivo studies in rats have indicated that this compound exhibits high selectivity for the bladder with low selectivity for heart tissue. medcraveonline.com However, other research has shown that the muscarinic receptor binding affinity of this compound was greater in the parotid gland than in the bladder. auajournals.orgauajournals.org The N-oxide metabolite of this compound, M-2, is thought to contribute significantly to the bladder selectivity of the drug, as it shows specific distribution into this target organ. nih.gov
Calcium Channel Modulation
Inhibition of Calcium Ion Influx
This compound directly inhibits the influx of calcium ions into the smooth muscle cells of the urinary bladder. drugbank.compom.go.idpatsnap.comdovepress.comresearchcommons.org This action is a key component of its musculotropic spasmolytic effect, which leads to the relaxation of the detrusor muscle. pom.go.idhres.ca By blocking the entry of extracellular calcium, this compound helps to diminish muscle spasms within the bladder wall. drugbank.comresearchgate.net
L-type Calcium Channel Blocking Properties
This compound and its metabolite M-14 have been shown to possess L-type calcium channel blocking properties. nih.govnih.govnih.gov This action is considered a significant contributor to its spasmolytic effects. nih.gov Studies on isolated human detrusor smooth muscle cells have demonstrated that this compound inhibits the L-type calcium current (ICa) in a concentration-dependent manner. nih.gov In contrast, the metabolites M-5 and M-6 show insignificant effects on this current. nih.gov The inhibitory concentration (IC50) of this compound on L-type Ca2+ current (ICa,L) has been measured in various tissues, highlighting its activity. researchgate.net
Interactive Table: Inhibitory Concentrations (IC50) of this compound on L-type Ca2+ Current (ICa,L)
| Tissue | Species | -logIC50 [M] | IC50 (µM) |
|---|---|---|---|
| Ventricular Myocytes | Guinea-pig | 4.46 | 34.7 |
| Atrial Myocytes | Human | 4.39 | 41.7 |
Data sourced from electrophysiological studies on cardiac myocytes. researchgate.net
Alpha-1 Adrenoceptor Antagonism
Beyond its effects on calcium channels, this compound also acts as an antagonist at alpha-1 adrenoceptors. nih.govnih.govdrugbank.com This property is an additional mechanism that may contribute to its clinical effects, particularly in the lower urinary tract. nih.govnih.gov
Inhibition of Alpha-1 Adrenoceptor-Mediated Contractile Responses
Research has demonstrated that this compound can concentration-dependently reverse contractions in human prostate tissue that have been pre-contracted with phenylephrine (B352888), an alpha-1 adrenoceptor agonist. nih.govnih.gov A similar inhibitory effect was observed in the porcine trigone. nih.govnih.gov This suggests that this compound can effectively block the contractile responses mediated by the activation of alpha-1 adrenoceptors. nih.govnih.gov The metabolite M-14 also exhibits this relaxing effect at concentrations of 1 μM and higher, while metabolites M-5 and M-6 are ineffective. nih.govnih.gov
Receptor Binding Affinity to Alpha-1 Adrenoceptor Subtypes
Radioligand binding assays have been employed to determine the affinity of this compound and its metabolites for the different subtypes of the alpha-1 adrenoceptor. nih.govnih.gov These studies, conducted using Chinese hamster ovary (CHO) cells expressing cloned human α1-adrenoceptors, revealed that both this compound and its metabolite M-14 have a similar affinity for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.govnih.gov In contrast, metabolites M-5 and M-6 did not show any significant binding to these receptors. nih.govnih.gov
Interactive Table: Binding Affinities (-log Ki [M]) of this compound and its Metabolites to Human α1-Adrenoceptor Subtypes
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
|---|---|---|---|
| This compound | 4.72 ± 0.01 | 4.94 ± 0.02 | 4.73 ± 0.02 |
| M-14 | 4.72 ± 0.04 | 5.02 ± 0.11 | 4.57 ± 0.06 |
| Phentolamine (Reference) | 8.62 ± 0.19 | 7.96 ± 0.22 | 7.87 ± 0.04 |
Data from radioligand binding assays using [3H]-prazosin. nih.gov
Inhibition of ATP-Related Bladder Overactivity (Purinergic Mechanism)
This compound has been shown to inhibit the efferent connection of the pelvic nerve by suppressing bladder overactivity related to adenosine (B11128) triphosphate (ATP). medcraveonline.comresearchgate.net This indicates that this compound can interfere with the purinergic signaling pathway, which is another factor contributing to detrusor muscle contraction. medcraveonline.comresearchgate.net Studies in rats have demonstrated that bladder overactivity induced by intravesical ATP can be suppressed by this compound. medcraveonline.comnih.gov This effect is distinct from its antimuscarinic actions. nih.gov The metabolite M1, which has calcium channel blocking properties, is suggested to play a role in inhibiting the purinergic component of bladder contraction. ics.org
Neurotropic and Musculotropic Effects
This compound's therapeutic impact is primarily attributed to its combined neurotropic (acting on nerves) and musculotropic (acting directly on muscle) properties. nih.gov This dual functionality allows for a comprehensive approach to mitigating the involuntary bladder contractions that characterize OAB. The compound exhibits both anticholinergic and calcium-modulating activities. hres.ca
Inhibition of Efferent Pelvic Nerve Connection
This compound exerts a significant neurotropic effect by inhibiting the efferent connection of the pelvic nerve. hres.camedcraveonline.com This inhibition is a result of its anticholinergic properties, where it acts as a non-selective muscarinic antagonist. researchgate.net By blocking the muscarinic receptors on the detrusor muscle cells, this compound competitively inhibits the binding of acetylcholine, the primary neurotransmitter responsible for bladder contraction. drugbank.compatsnap.com This action leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination. hres.cadrugbank.com
Furthermore, some studies suggest that this compound may also suppress bladder overactivity induced by adenosine triphosphate (ATP), indicating an influence on purinergic signaling pathways, which are also implicated in detrusor contractions. medcraveonline.com
Direct Spasmolytic Action on Smooth Muscle
In addition to its neural influence, this compound has a direct musculotropic, or spasmolytic, effect on the bladder's smooth muscle. researchgate.netdrugbank.com This action is independent of its anticholinergic activity and is primarily mediated through its role as a calcium channel blocker. medcraveonline.compatsnap.com this compound inhibits the influx of calcium ions into the smooth muscle cells of the bladder. patsnap.compatsnap.com Since calcium ions are essential for muscle contraction, this blockade leads to a reduction in muscle spasm and promotes relaxation of the detrusor muscle. medchemexpress.comdrugbank.com
Pharmacodynamic Interactions with Other Neurotransmitters and Pathways
The pharmacodynamic profile of this compound extends beyond its primary anticholinergic and calcium-modulating effects, involving interactions with other neurotransmitter systems.
This compound has been found to inhibit the re-uptake of noradrenaline. faimallusr.com This action is more pronounced at the urethral level and to a lesser extent in the central nervous system. faimallusr.com The resulting increase in local catecholamine levels may stimulate α1-adrenergic receptors in the smooth muscle of the bladder neck and proximal urethra, as well as activate spinal motoneurons innervating the striated muscles of the urethra and pelvic floor. faimallusr.com This suggests a potential mechanism by which this compound could be beneficial for both urge and stress incontinence. faimallusr.com
In terms of drug-drug interactions, this compound is metabolized by the cytochrome P450 system, specifically CYP3A4. hres.ca While it is considered a weak inhibitor of this enzyme, the potential for pharmacokinetic interactions with other drugs metabolized by CYP3A4 exists. hres.ca However, significant increases in the concentrations of co-administered drugs are generally not expected. medcraveonline.com Studies have shown that this compound does not significantly interact with the P-glycoprotein transport system, unlike some other anticholinergic drugs used for OAB. jst.go.jp
Below is a table summarizing the key mechanisms of action of this compound:
| Mechanism of Action | Effect | Target |
| Neurotropic | ||
| Anticholinergic (Muscarinic Receptor Antagonism) | Inhibition of acetylcholine-induced bladder contractions, leading to smooth muscle relaxation. drugbank.compatsnap.com | Muscarinic receptors (non-selective, with some selectivity for M3) in the detrusor muscle. researchgate.net |
| Purinergic Pathway Inhibition | Suppression of ATP-induced bladder overactivity. medcraveonline.com | Purinergic receptors. medcraveonline.com |
| Musculotropic | ||
| Calcium Channel Blockade | Inhibition of calcium influx into bladder smooth muscle cells, causing direct spasmolysis. patsnap.compatsnap.com | L-type voltage-dependent Ca2+ ion channels. medcraveonline.com |
| Other Pharmacodynamic Interactions | ||
| Noradrenaline Re-uptake Inhibition | Increased catecholamine levels, potentially stimulating urethral and pelvic floor muscles. faimallusr.com | Noradrenaline transporters. faimallusr.com |
Metabolism and Pharmacologically Active Metabolites of Propiverine
Metabolic Pathways and Enzyme Systems
The biotransformation of propiverine is a complex process involving both intestinal and hepatic enzyme systems. drugbank.compom.go.id This extensive metabolism is a key determinant of the drug's pharmacokinetic profile and the generation of its active derivatives.
Intestinal and Hepatic Metabolism
This compound is subject to significant first-pass metabolism in both the intestine and the liver. drugbank.comacinoedudoc.commims.com After oral administration, it is almost completely absorbed from the gastrointestinal tract. acinoedudoc.comgoogle.com However, due to this extensive presystemic elimination, its absolute bioavailability is reduced. drugbank.compom.go.id The metabolic processes in these tissues are responsible for the conversion of this compound into various metabolites, some of which possess pharmacological activity. drugbank.comacinoedudoc.comhpra.ie The effects of this compound on the smooth muscle cells of the urinary bladder are attributed to both the parent compound and three of its active metabolites, which are subsequently excreted in the urine. pom.go.idacinoedudoc.com
Role of CYP3A4 and Flavin-Containing Monooxygenases (FMO 1 and 3)
The primary metabolic pathway for this compound involves the N-oxidation of the piperidyl group. drugbank.compom.go.idacinoedudoc.com This reaction is primarily mediated by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenases, specifically FMO1 and FMO3. drugbank.compom.go.idacinoedudoc.comhpra.iesci-hub.se In vitro studies have confirmed the involvement of these enzyme systems in this compound's metabolism. sci-hub.se While CYP3A4 is a major enzyme in drug metabolism, located in both the liver and intestine, FMOs also play a significant role. drugbank.compom.go.idmedsafe.govt.nz FMO1 is found in adult human kidneys, while FMO3 is the most abundant FMO in the adult human liver. ucl.ac.uk The interplay of these enzymes results in the formation of various metabolites, with the N-oxide metabolite being a prominent product. pom.go.idacinoedudoc.comhpra.ie
Identification and Characterization of Active Metabolites
Several pharmacologically active metabolites of this compound have been identified, which are crucial to its therapeutic action. drugbank.comhpra.iehres.cakarger.com Among these, the N-oxide metabolite, M-5, is of particular interest due to its significant presence in plasma.
M-5 (1-methyl-4-piperidyl benzilate N-oxide)
A distinguishing feature of M-5 is that its plasma concentration significantly exceeds that of the parent compound, this compound. drugbank.compom.go.idacinoedudoc.comhpra.ie Following multiple dosing of this compound, the median maximum serum concentration of M-5 was found to be 645 ng/ml, which is considerably higher than the 155 ng/ml observed for this compound. nih.gov This indicates that a substantial portion of the administered this compound is converted to this N-oxide metabolite. nih.gov Studies in children have also shown significant dose-related increases in the serum exposure of both this compound and M-5. nih.gov
Table 1: Median Maximum Serum Concentrations after Multiple Dosing
| Compound | Median Cmax (ng/ml) | Molar Concentration (µM) |
|---|---|---|
| This compound | 155 | 0.38 |
| M-5 | 645 | 1.68 |
Data from Siepmann et al. (1998) as cited in nih.gov
M-6
M-6 is a significant, pharmacologically active urinary metabolite of this compound. drugbank.compharmaoffer.com It is formed through the oxidative dealkylation of this compound's aliphatic side chain. sci-hub.se
The M-6 metabolite is a key contributor to the therapeutic action of this compound, primarily through its potent antimuscarinic activity. pom.go.id In studies on human detrusor tissue, M-6 demonstrated a greater potency for reducing muscarinic receptor-mediated contractions than either the parent compound, this compound, or another metabolite, M-5. Its binding affinity to all five human muscarinic receptor subtypes (hM₁-hM₅) is higher than that of this compound itself. nih.govresearchgate.net While it potently antagonizes muscarinic receptors, M-6 shows insignificant effects on L-type calcium currents (Ica) and does not bind with notable affinity to L-type calcium channel receptors. nih.gov Furthermore, M-6 was found to be ineffective at relaxing phenylephrine (B352888) pre-contracted trigone strips, indicating a lack of activity at α1-adrenoceptors. nih.gov This profile suggests that M-6 contributes to the therapeutic effect of this compound mainly via its strong, selective antimuscarinic action on the bladder. nih.gov
M-14
The chemical structure of M-14, specifically the loss of a methyl group from the piperidine (B6355638) nitrogen to form a secondary amine, has a distinct impact on its pharmacological properties. nih.gov This structural modification results in a lower binding affinity for muscarinic receptors and reduced functional potency compared to the parent compound, this compound, and the M-6 metabolite. nih.govresearchgate.net The order of binding affinity for all five human muscarinic receptor subtypes has been established as M-6 > this compound > M-14 > M-5. nih.govresearchgate.net Despite its reduced antimuscarinic affinity, M-14 exhibits some activity at α1-adrenoceptors, unlike metabolites M-5 and M-6. nih.gov At concentrations of 1 μM or higher, M-14 was shown to relax phenylephrine pre-contracted trigone strips and demonstrated an affinity for α₁-adrenoceptor subtypes similar to that of this compound. nih.gov This indicates that the structural change to a secondary amine diminishes its primary antimuscarinic function while retaining some of the parent compound's other activities.
M-23
M-23 is identified as one of the pharmacologically active terminal urinary metabolites of this compound. drugbank.compharmaoffer.compharmfair.com It is a product of the stepwise oxidative dealkylation of the drug's aliphatic side chain. sci-hub.se
DPr-P-4(N→O)
DPr-P-4(N→O) is a major, pharmacologically active N-oxide metabolite of this compound. pharmaoffer.compharmfair.comauajournals.org It is present at higher concentrations in the urinary bladder, a target organ, than in plasma. drugbank.compharmaoffer.compharmfair.com
This metabolite is a significant contributor to the therapeutic and particularly the bladder-selective effects of this compound. auajournals.orgresearchgate.net In vitro studies have shown that the muscarinic receptor binding activity of DPr-P-4(N→O) is roughly equipotent to that of this compound. researchgate.net It displays a higher affinity for the M₃ muscarinic receptor subtype compared to the M₂ subtype, a favorable characteristic for treating overactive bladder as the M₃ receptor is primarily responsible for detrusor contraction. auajournals.org
A key finding is the metabolite's enhanced bladder selectivity. Compared with this compound, DPr-P-4(N→O) demonstrates a 3.4-fold higher selectivity for muscarinic receptors in the human bladder over those in the parotid gland. auajournals.org The reason for this increased bladder selectivity is not fully understood, but high concentrations of DPr-P-4(N→O) have been detected in the bladder tissue of rats after oral administration of this compound. auajournals.orgresearchgate.net This suggests a specific distribution to the target organ, where it contributes substantially to the selective and long-lasting occupation of bladder muscarinic receptors. researchgate.net
Data Tables
Table 1: Binding Affinity of this compound and its Metabolites to Human Muscarinic Receptor Subtypes
| Compound | Relative Binding Affinity Order (hM₁-hM₅) |
| M-6 | Highest |
| This compound | High |
| M-14 | Medium |
| M-5 | Low |
| Data sourced from studies on human muscarinic receptors expressed in Chinese hamster ovary cells. nih.govresearchgate.net |
Table 2: Pharmacological Properties of this compound Metabolites
| Metabolite | Primary Mechanism of Action | Activity on L-type Ca²⁺ Channels | Activity on α₁-Adrenoceptors | Key Contribution |
| M-6 | Potent Antimuscarinic | Insignificant nih.gov | Ineffective nih.gov | Potent reduction of detrusor contraction |
| M-14 | Antimuscarinic | Directly elevates intracellular Ca²⁺ at high concentrations nih.govresearchgate.net | Active nih.gov | Contributes to overall pharmacological profile |
| DPr-P-4(N→O) | Potent Antimuscarinic (M₃ > M₂) | Not specified | Not specified | Enhanced bladder selectivity auajournals.orgresearchgate.net |
Compound Names
| Abbreviation/Code | Full Chemical Name |
| This compound | 1-methyl-4-piperidyl diphenylpropoxyacetate |
| M-5 | This compound-N-oxide (1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide) |
| M-6 | 1-methyl-4-piperidyl benzilate |
| M-14 | 4-piperidyl diphenylpropoxyacetate |
| M-23 | Not specified in sources |
| DPr-P-4(N→O) | 1-methyl-4-piperidyl benzilate N-oxide |
| CYP3A4 | Cytochrome P450 3A4 |
| FMO | Flavin-containing monooxygenase |
DM-P-4 and Dpt-p-4
This compound undergoes extensive biotransformation, leading to the formation of several metabolites. Among the major metabolites identified are 4-piperidyl diphenylpropoxyacetate (DM-P-4) and 1-methyl-4-piperidyl benzilate (Dpr-P-4). drugbank.comresearchgate.net Research has shown that the formation of these metabolites is organ-specific. For instance, DM-P-4 and Dpr-P-4 are primarily found in the liver. drugbank.compharmfair.com In the kidneys, the identified major metabolites are DM-P-4 and another derivative, Dpt-p-4. drugbank.compharmfair.com Further analysis has identified DM-P-4 and DPr-P-4 as major metabolites in the lungs as well. drugbank.com
Organ-Specific Distribution of Metabolites, particularly in the Urinary Bladder
A noteworthy aspect of this compound's pharmacology is the distribution of its metabolites to specific organs, most significantly the urinary bladder, which is the target organ for the drug's therapeutic action. drugbank.compharmfair.com Studies have demonstrated that pharmacologically active compounds, including the parent drug and its metabolites like 1-methyl-4-piperidyl benzilate N-oxide (DPr-P-4 (N→O)) and Dpt-p-4, accumulate in the urinary bladder at concentrations higher than those found in plasma. drugbank.compharmfair.com
This targeted distribution is a key finding. Research in rats has shown a particularly high concentration of the N-oxide metabolite, DPr-P-4(N→O), in bladder tissue following oral administration of this compound. researchgate.net This selective accumulation suggests that this metabolite may play a crucial role in the long-lasting occupation of muscarinic receptors in the bladder. pharmfair.comresearchgate.net The intravesical instillation of DPr-P-4(N→O) has been shown to produce significant muscarinic receptor binding in the rat bladder, further supporting its specific action within this target organ. researchgate.net
The table below summarizes the organ-specific findings for major this compound metabolites.
| Metabolite | Organ(s) of Detection | Source(s) |
| DM-P-4 | Liver, Kidney, Lung | drugbank.compharmfair.com |
| Dpr-P-4 | Liver, Lung | drugbank.compharmfair.com |
| Dpt-p-4 | Kidney, Urinary Bladder | drugbank.compharmfair.com |
| DPr-P-4 (N→O) | Urinary Bladder | drugbank.compharmfair.comresearchgate.net |
Metabolite Binding to Muscarinic Receptor Subtypes
The therapeutic effects of this compound are mediated through its interaction with muscarinic receptors, and its metabolites also exhibit significant binding activity. nih.gov The binding affinities of this compound and its key metabolites to human muscarinic receptor subtypes (hM₁-hM₅) have been systematically studied. nih.gov
Research has established a clear order of affinity for several metabolites across all five muscarinic subtypes. For instance, a study comparing this compound with three of its metabolites (M-5, M-6, and M-14) found the following order of binding affinity: M-6 > this compound > M-14 > M-5. nih.gov This indicates that the metabolite M-6 has a higher affinity for muscarinic receptors than the parent compound itself. nih.gov It has also been noted that while these compounds have a generally similar affinity for M1, M3, M4, and M5 receptors, they tend to exhibit a lower affinity for the M2 receptor subtype.
The structural characteristics of the metabolites influence their binding potential. The loss of the aliphatic side chain in certain this compound metabolites is associated with higher binding affinity to muscarinic receptors. nih.gov Conversely, a change from a tertiary to a secondary amine, as seen in metabolite M-14, results in lower binding affinity. nih.gov Furthermore, the oxidation of the nitrogen atom (as in metabolite M-5) also leads to a reduction in binding affinity. nih.gov In contrast to their effects on muscarinic receptors, metabolites M-5 and M-6 have been shown to be ineffective at α₁-adrenoceptors. nih.gov
The table below outlines the relative binding affinities of this compound and its metabolites to the five human muscarinic receptor subtypes.
| Compound | Relative Binding Affinity Order (hM₁-hM₅) | Source(s) |
| M-6 | Highest | nih.gov |
| This compound | High | nih.gov |
| M-14 | Moderate | nih.gov |
| M-5 | Lower | nih.gov |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | 1-methyl-4-piperidyl diphenylpropoxyacetate |
| DM-P-4 | 4-piperidyl diphenylpropoxyacetate |
| Dpr-P-4 | 1-methyl-4-piperidyl benzilate |
| Dpt-p-4 | Not fully specified in sources |
| DPr-P-4 (N→O) | 1-methyl-4-piperidyl benzilate N-oxide |
| M-5 | 1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide |
| M-6 | 1-methyl-4-piperidyl benzilate N-oxide |
| M-14 | Secondary amine metabolite of this compound |
| ω-COOH-P-4 | 1-methyl-4-piperidyl diphenyl-(2 carboxy) ethoxyacetate |
Preclinical Studies and Animal Models of Propiverine
In Vitro Studies on Isolated Tissue Preparations
In vitro studies have been instrumental in dissecting the direct effects of propiverine on the smooth muscle of the urinary bladder.
Effects on Acetylcholine-Induced Contraction in Urinary Bladder Strips
This compound has demonstrated an inhibitory effect on contractions induced by acetylcholine (B1216132) (ACh) in isolated human detrusor strips. nih.gov This suggests an anticholinergic activity, where this compound competitively blocks muscarinic receptors on the detrusor muscle, which are normally stimulated by ACh to induce bladder contraction. drugbank.compatsnap.com Studies have shown that this compound inhibits carbachol-induced contractions in bladder strips from patients with both normal bladder activity and detrusor overactivity. caymanchem.comcaymanchem.com The N-oxide metabolite of this compound also contributes to this effect. caymanchem.com
Dose-Dependent Effects on KCl-Induced Contraction
This compound has been shown to potently inhibit contractions induced by potassium chloride (KCl) in guinea-pig and human bladder strips. nih.govjst.go.jp This effect is dose-dependent. jst.go.jp For instance, at concentrations of 10⁻⁶ M or more, this compound inhibited KCl-induced contractions, with a potency comparable to that of terodiline. jst.go.jp This inhibitory action on KCl-induced contractions, which cause depolarization and subsequent calcium influx, points towards a mechanism involving the blockade of calcium channels. nih.gov Both this compound and its active metabolite, M-1, have been found to significantly inhibit contractions induced by KCl. nih.gov
Table 1: Effect of this compound and its Metabolite M-1 on KCl-Induced Contractions
| Compound | Concentration | Inhibition of KCl-induced Contraction |
|---|---|---|
| This compound | 10⁻⁵ M | Significant inhibition (33.5%) |
| M-1 | 10⁻⁵ M | Significant inhibition (35.8%) |
Data sourced from studies on isolated human bladder strips. ics.org
Effects on Human Detrusor Smooth Muscle Cells (hDSMC)
Investigations using freshly isolated human detrusor smooth muscle cells (hDSMC) have revealed that this compound and its metabolite, M-14, can directly influence cellular calcium levels. nih.govnih.gov At higher concentrations, both compounds were found to elevate intracellular calcium concentrations ([Ca²⁺]i). nih.gov This effect was confirmed for this compound in hDSMC. nih.gov This suggests a complex interaction with calcium homeostasis within the detrusor cells, beyond simple receptor antagonism.
Influence on L-type Calcium Currents
This compound and some of its metabolites have been shown to inhibit L-type calcium currents (ICa) in a concentration-dependent manner in human detrusor smooth muscle cells. nih.gov This direct inhibition of calcium influx through L-type channels is considered a key component of its spasmolytic effect. nih.govmedcraveonline.com Specifically, this compound and its metabolite M-14 were effective in blocking these currents. nih.gov In contrast, the metabolites M-5 and M-6 had insignificant effects on ICa in the concentrations tested. nih.gov This suggests that the aliphatic side chain of the this compound molecule may be important for this calcium channel blocking activity. nih.gov Studies have also shown that this compound and M-14 reduce cardiac L-type calcium currents, but at higher concentrations than those effective in detrusor cells, suggesting a degree of preferential action on the urinary bladder. ics.orgnih.gov
Table 2: Inhibitory Effects of this compound and its Metabolites on L-type Calcium Currents (ICa,L) in Human Atrial Myocytes
| Compound | -logIC₅₀ [M] |
|---|---|
| This compound | 4.1 |
| M-14 | 4.6 |
| M-5 | Minor effect at high concentrations |
| M-6 | No influence |
Data from a study on human atrial myocytes, indicating a lower sensitivity of cardiac channels compared to detrusor cells. nih.gov
In Vivo Animal Models of Bladder Dysfunction
To understand the effects of this compound in a more integrated physiological system, researchers have utilized in vivo animal models of bladder dysfunction.
Effects on Intravesical Pressure and Bladder Capacity in Rats
In various rat models, this compound has been shown to cause a dose-dependent decrease in intravesical pressure and an increase in bladder capacity. drugbank.comhres.cahpra.ie These effects are attributed to the combined pharmacological properties of this compound and its active metabolites. hres.cahpra.ie In a rat model of overactive bladder induced by prostaglandin (B15479496) E₂, this compound effectively prevented the increase in pressure parameters and the decrease in volume parameters. nih.gov Specifically, it increased bladder capacity and voided volume. nih.gov Furthermore, in rats with partial bladder outlet obstruction, this compound reduced the baseline bladder pressure. jst.go.jp Intravenous administration of this compound has been shown to inhibit both the phasic and tonic components of bladder contractions induced by pelvic nerve stimulation in rats. nih.govics.org
Table 3: Urodynamic Effects of this compound in Anesthetized Rats
| Parameter | Effect of this compound |
|---|---|
| Intravesical Pressure | Dose-dependent decrease drugbank.comhres.cahpra.ie |
| Bladder Capacity | Dose-dependent increase drugbank.comhres.cahpra.ie |
| Phasic Contraction (Pelvic Nerve Stimulation) | Inhibition nih.govics.org |
| Tonic Contraction (Pelvic Nerve Stimulation) | Inhibition nih.govics.org |
Inhibitory Effects on Electrically-Induced Detrusor Contractions in Dogs
In studies using isolated dog urinary bladder, this compound has demonstrated inhibitory effects on contractions induced by electrical field stimulation. Research shows that this compound dose-dependently inhibits the contractile response at concentrations of 10⁻⁵ M or higher. nih.gov This inhibition of neurally-mediated contractions is a key aspect of its mechanism. For comparison, in the same study, the contraction of the dog urinary bladder was inhibited by 92.6% by tetrodotoxin, a potent neurotoxin, indicating a significant neural component to the stimulated contractions that this compound acts upon. nih.gov Furthermore, atropine (B194438) at a concentration of 10⁻⁵ M only inhibited the contraction by 14.9%, suggesting that this compound's effect extends beyond a simple antimuscarinic action and may involve its calcium channel blocking properties, particularly on the atropine-resistant portion of the contraction. nih.gov
Suppression of ATP-Induced Bladder Overactivity in Rats
Investigations in rat models have revealed that this compound can suppress bladder overactivity induced by adenosine (B11128) triphosphate (ATP). researchgate.net ATP is a key neurotransmitter released from the urothelium during bladder stretching, and its overproduction can lead to bladder overactivity. researchgate.net Studies have shown that intravenously administered this compound reverses the reduction in the intercontraction interval (ICI) caused by intravesical ATP instillation in a dose-dependent manner. researchgate.net
Studies in Animal Models of Spinal Cord Injury
This compound's efficacy has been evaluated in rat models of spinal cord injury (SCI), a condition that frequently leads to neurogenic detrusor overactivity. pom.go.idhpra.iethieme-connect.de In rats with spinal transection, cystometric evaluation demonstrated that this compound markedly decreased the amplitude pressure of non-voiding contractions (NVC), which are analogous to detrusor overactivity in clinical settings. thieme-connect.de
The mechanisms underlying this effect are multifaceted. The inhibitory action of this compound on NVC was only partially suppressed by atropine, indicating that its benefits extend beyond muscarinic receptor blockade. thieme-connect.de The L-type Ca²⁺ channel blocker verapamil (B1683045) suppressed the NVC amplitude to a similar degree as this compound, highlighting the significant contribution of calcium modulation to its therapeutic action in SCI models. thieme-connect.de Furthermore, the study noted that C-fiber afferent nerves are also involved in detrusor overactivity in SCI, suggesting that a drug with multiple antagonistic effects, like this compound, is particularly effective for treating these complex lower urinary tract dysfunctions. thieme-connect.de
Receptor Binding Studies in Animal Tissues (e.g., Bladder, Salivary Gland, Prostate, Trigone)
Receptor binding studies have been crucial in characterizing the pharmacological profile of this compound and its metabolites across various tissues. Following oral administration in rats, this compound demonstrates a relatively selective and prolonged binding to muscarinic receptors in the bladder compared to the salivary gland. researchgate.net This organ selectivity may be explained by the high concentration of its N-oxide metabolite, which is also pharmacologically active, detected in the bladder tissue. researchgate.net
In porcine trigone and human prostate tissues, this compound and its metabolite M-14 have been shown to exhibit α1-adrenoceptor antagonism, an effect not observed with metabolites M-5 and M-6. nih.gov This action is in addition to its known antimuscarinic and calcium channel blocking effects. nih.gov
The following table summarizes the binding affinities and inhibitory concentrations of this compound and its metabolites in various animal and human tissues.
| Compound | Tissue/Receptor | Species | Assay Type | Value | Reference |
|---|---|---|---|---|---|
| This compound | Urinary Bladder (Detrusor) | Dog | Antimuscarinic activity (pA2) | 6.62 | nih.gov |
| This compound | Urinary Bladder (Detrusor) | Rat | Antimuscarinic activity (pA2) | 5.97 | nih.gov |
| This compound | Urinary Bladder (Detrusor) | Rat | KCl-induced contraction (IC50) | 3.9 x 10⁻⁶ M | nih.gov |
| This compound | Urinary Bladder (Detrusor) | Dog | KCl-induced contraction (IC50) | 3.8 x 10⁻⁶ M | nih.gov |
| This compound | α1-Adrenoceptor Subtypes | Human (cloned) | Radioligand binding (-log Ki [M]) | 4.72 - 4.94 | nih.gov |
| This compound | Trigone | Porcine | Phenylephrine-induced contraction (-log IC50 [M]) | 5.01 ± 0.05 | nih.gov |
| M-14 (metabolite) | α1-Adrenoceptor Subtypes | Human (cloned) | Radioligand binding (-log Ki [M]) | 4.72 - 4.94 | nih.gov |
| M-5 (metabolite) | α1-Adrenoceptors | Human (cloned) | Radioligand binding | Ineffective | nih.gov |
| M-6 (metabolite) | α1-Adrenoceptors | Human (cloned) | Radioligand binding | Ineffective | nih.gov |
Toxicology in Juvenile Animal Models
The toxicological profile of this compound has been evaluated in juvenile animal models to support its potential use in pediatric populations. Two key studies were conducted in juvenile rats and dogs. hres.ca
In a 6-week study, male and female weanling rats received daily administration of this compound. hres.ca A 13-week study was also conducted in juvenile male and female dogs, which were approximately 3 months old at the start of the treatment. hres.ca In both species, daily administration of this compound did not result in adverse effects on growth or development. hres.ca In the dog study, the most notable toxicological finding was gastrointestinal, with a dose-dependent increase in vomiting observed in the this compound-treated animals compared to the control group. hres.ca
The No-Observed-Adverse-Effect Level (NOAEL) was established in both species. hres.ca
| Species | Study Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) | Reference |
|---|---|---|---|---|
| Rat | 6 weeks | No adverse effects on growth or development. | 20 mg/kg BW | hres.ca |
| Dog | 13 weeks | Dose-dependent vomiting. No adverse effects on growth or development. | 1 mg/kg BW | hres.ca |
Clinical Efficacy of Propiverine in Urological Conditions
Overactive Bladder (OAB) Syndrome
Overactive Bladder Syndrome (OAB) significantly impacts patients' quality of life due to its disruptive symptoms. Pharmacological interventions aim to alleviate urgency, reduce voiding frequency, and decrease the occurrence of incontinence episodes. Propiverine has demonstrated significant efficacy in improving these symptoms across various patient populations, including adults and children.
Reduction in Micturition Frequency
Studies consistently show that this compound treatment leads to a significant reduction in the frequency of urination. In a placebo-controlled trial, this compound was associated with a statistically significant reduction in micturition frequency, with approximately two fewer episodes per 24-hour period compared to placebo nih.gov. Another study reported a mean reduction of 1.86 episodes per 24 hours with this compound compared to 1.36 episodes with placebo (P = 0.001) ics.orgresearchgate.net. In pediatric patients, this compound therapy resulted in a decrease in daytime voiding frequency from a median of 14.0 to 8.5 times per day researchgate.netnih.gov.
Table 1: Reduction in Micturition Frequency
| Study/Setting | Intervention | Comparison | Mean Change in Micturition Frequency (episodes/24h) | Notes |
| Dorschner et al. nih.gov | This compound IR | Placebo | Approx. -2.0 | Statistically significant reduction |
| Madersbacher et al. faimallusr.com | This compound | Placebo | -1.86 vs -1.36 | P = 0.001 |
| Jünemann et al. karger.com | This compound IR | Placebo | -2.26 | P < 0.001, reduction in incontinence episodes also reported |
| Park et al. faimallusr.com | This compound (20mg) | Placebo | Improvement in 70.8% of patients | 4 weeks treatment, non-placebo controlled for frequency |
| Pediatric Study researchgate.netnih.gov | This compound | Baseline | From 14.0 to 8.5 (median) | Decrease of 5.5 episodes/day |
| Study 659,1 cda-amc.ca | This compound MR | Placebo | Statistically significant reduction | Superior to placebo in reducing daily micturition frequency |
| Study on Urgency Data ics.orgfaimallusr.com | This compound (20mg) | Placebo | -1.86 vs -1.36 | P = 0.001 |
| Japanese Study researchgate.net | This compound | Placebo | -1.86 vs -1.36 | P = 0.001 |
| Non-interventional Study mdpi.com | This compound | Baseline | Median change of -4 (IQR 2-6) | Improvement from baseline to 4 weeks |
| Non-interventional Study mdpi.com (4-12 weeks) | This compound | Baseline | Median change of -1 (IQR 0-2) | Additional improvement from 4 to 12 weeks |
| Non-interventional Study mdpi.com (Baseline-12w) | This compound | Baseline | Median change of -5 (IQR 3-8) | Overall improvement from baseline to 12 weeks |
Decrease in Urgency Episodes
Urgency is considered the hallmark symptom of OAB. This compound has demonstrated a significant ability to reduce the frequency and severity of urgency episodes. In a 12-week placebo-controlled trial, this compound treatment led to a 46.0% reduction in daily urgency episodes compared to a 31.3% reduction with placebo (P = 0.005) faimallusr.comnih.gov. Furthermore, the proportion of patients who could complete tasks before voiding in response to urgency increased significantly with this compound, from 4.93% to 45.07%, compared to an increase from 3.80% to 26.58% in the placebo group (P<0.005) ics.org. Studies also indicate a reduction in urgency episodes by a median of 4 (mean 5.1) within the first 4 weeks of treatment, with further improvements observed over longer periods mdpi.com.
Table 2: Reduction in Urgency Episodes
| Study/Setting | Intervention | Comparison | Change in Urgency Episodes / 24h | Notes |
| Lee et al. faimallusr.comnih.gov | This compound (20mg) | Placebo | -46.0% vs -31.3% | P = 0.005 |
| Study ics.org | This compound | Placebo | -46.0% vs -31.3% | P = 0.005 |
| Study ics.org | This compound | Placebo | 4.93% to 45.07% vs 3.80% to 26.58% | Proportion of patients able to finish tasks before voiding; P < 0.005 |
| Study ics.org | This compound | Placebo | 60.53% vs 21.05% | Proportion of patients unable to hold urine upon experiencing urgency; P < 0.005 |
| Madersbacher et al. faimallusr.com | This compound | Placebo | Decreased more than placebo | Lack of statistical significance reported for urgency decrease |
| Study nih.gov | This compound IR | Placebo | Superior reduction | Superior to placebo in reducing urgency episodes |
| Non-interventional Study mdpi.com | This compound | Baseline | Median change of -4 (IQR 2-7) | Improvement from baseline to 4 weeks |
| Non-interventional Study mdpi.com (4-12 weeks) | This compound | Baseline | Median change of -1 (IQR 0-3) | Additional improvement from 4 to 12 weeks |
| Non-interventional Study mdpi.com (Baseline-12w) | This compound | Baseline | Median change of -6 (IQR 3-10) | Overall improvement from baseline to 12 weeks |
| Study researchcommons.org | This compound | Baseline | Urgency score decreased from 2.69 to 1.78 | |
| Study researchgate.net | This compound | Placebo | Significant improvement | Significant improvements in urgency |
Reduction in Urge Incontinence Episodes
This compound treatment has been shown to significantly reduce the frequency of urge incontinence episodes. In one study, 12 weeks of treatment with this compound ER 30 mg reduced the frequency of urinary incontinence within 24 hours by 68.3% medcraveonline.com. Another trial reported a statistically significant reduction in incontinence episodes, approximately 0.5 episodes per 24-hour period compared to placebo, although this difference was not considered clinically relevant nih.gov. This compound has also demonstrated superiority over placebo in reducing daily incontinence episodes cda-amc.ca. In pediatric patients, this compound showed significant efficacy in reducing daily incontinence cda-amc.ca.
Table 3: Reduction in Urge Incontinence Episodes
| Study/Setting | Intervention | Comparison | Reduction in Urge Incontinence Episodes | Notes |
| Study medcraveonline.com | This compound ER 30mg | N/A | 68.3% | After 12 weeks of treatment |
| Study nih.gov | This compound IR | Placebo | Approx. -0.5 episodes/24h | Statistically significant, but not clinically relevant difference |
| Study faimallusr.com | This compound IR | Placebo | 2.26 episodes/24h | Decrease in incontinence episodes/24h; P < 0.001 |
| Study cda-amc.ca | This compound MR | Placebo | Statistically significant reduction | Superior to placebo |
| Study cda-amc.ca | This compound MR | Tolterodine (B1663597) | Statistically superior | Superior in reducing incontinence frequency, but numerical difference not reported |
| Study researchgate.net | This compound | Placebo | Significant improvement | Significant improvements in urgency incontinence |
| Study researchgate.netnih.gov (Pediatric) | This compound | Baseline | Overall response rate 86.8% | Includes patients with and without UI; higher response in non-UI (88.0%) vs UI (83.3%) groups |
| Study researchcommons.org | This compound | Baseline | Median decrease from 3 to 1 | Insignificant decrease in median incontinence episodes; part of combined therapy study |
Improvement in Nocturia
While the impact of this compound on nocturia is sometimes debated, several studies indicate a positive effect. In a meta-analysis of three studies, nocturia episodes were observed at a significantly lower frequency in the this compound group compared to the control group (p=0.03) medcraveonline.com. Another study reported a median reduction of 1.5 nocturia episodes per night (mean 1.5) in the first 4 weeks of treatment, with further reduction observed subsequently mdpi.com. However, one study found no significant difference in nocturia improvement between this compound and placebo groups ics.org.
Table 4: Improvement in Nocturia Episodes
| Study/Setting | Intervention | Comparison | Change in Nocturia Episodes | Notes |
| Study medcraveonline.com | This compound | Placebo | Significantly lower frequency | P=0.03 |
| Study ics.org | This compound (20mg) | Placebo | Not significantly different | |
| Non-interventional Study mdpi.com | This compound | Baseline | Median change of -1 (IQR 1-2) | Improvement from baseline to 4 weeks |
| Non-interventional Study mdpi.com (4-12 weeks) | This compound | Baseline | Median change of -0.5 (IQR 0-1) | Additional improvement from 4 to 12 weeks |
| Non-interventional Study mdpi.com (Baseline-12w) | This compound | Baseline | Median change of -2 (IQR 1-3) | Overall improvement from baseline to 12 weeks |
| Study researchcommons.org (Combined therapy) | This compound | Baseline | Average decrease from 2.83 to | Part of combined therapy with onabotulinumtoxinA |
Impact on Bladder Capacity and Compliance
This compound treatment has been shown to increase functional bladder capacity and improve bladder compliance. In a study comparing this compound to placebo, the increase in urine volume per voiding was significantly higher in the this compound group (P< 0.00001) medcraveonline.com. Detailed urodynamic data from one trial showed a statistically significant increase in maximum cystometric bladder capacity for this compound from 222 ml to 311 ml (an increase of 89 ml), compared to an increase from 211 ml to 263 ml (an increase of 52 ml) in the placebo group faimallusr.com. In pediatric patients with neurogenic bladder, this compound increased maximum cystometric bladder capacity from 143.8 ml to 263.0 ml (P = 0.000139) and compliance from 7.5 ml/cmH2O to 18.3 ml/cmH2O (P = 0.00086) faimallusr.com.
Table 5: Impact on Bladder Capacity and Compliance
| Study/Setting | Intervention | Comparison | Bladder Capacity Change (ml) | Compliance Change (ml/cmH2O) | Notes |
| Study medcraveonline.com | This compound | Placebo | Significantly higher volume | N/A | Increase in urine volume per voiding (P< 0.00001) |
| Study faimallusr.com (Madersbacher et al.) | This compound | Placebo | +89 (222 to 311) vs +52 (211 to 263) | N/A | Increase in Maximum Cystometric Capacity (MCC) |
| Study faimallusr.com (Madersbacher et al.) | This compound | Placebo | +67 (93 to 160) | N/A | Increase in bladder capacity to void at first desire |
| Study faimallusr.com (Grigoleit et al., Pediatric/Neurogenic) | This compound | Baseline | +119.2 (143.8 to 263.0) | +10.8 (7.5 to 18.3) | P = 0.000139 for capacity, P = 0.00086 for compliance |
| Study karger.com | This compound | Placebo | Significant increase | N/A | Increase in average micturition volume |
| Study cuaj.ca | This compound | Baseline | +30 (approx. over 12 months) | N/A | Increase in mean voided volume |
| Study cuaj.ca | This compound | Baseline | +53 (difference between means) | N/A | Difference in mean bladder capacities between visits |
| Study researchcommons.org (GII - this compound alone) | This compound | Baseline | +99.19 (252.64 to 351.83) | N/A | Increase in average cystometric capacity |
| Study researchgate.net | This compound | Placebo | Significant improvement | N/A | Improvement in urine volume/micturition |
| Study researchgate.netnih.gov (Pediatric) | This compound | Baseline | +10 (140 to 150) | N/A | Functional bladder capacity increase |
Effects on Detrusor Pressure
This compound demonstrates a beneficial effect on detrusor pressure, contributing to the management of detrusor overactivity. Studies have reported a decrease in maximum detrusor pressure in patients treated with this compound compared to placebo medcraveonline.com. In a study of pediatric patients with neurogenic bladder, this compound significantly reduced maximum detrusor pressure from 60.5 cmH2O to 33.2 cmH2O (P = 0.0056) faimallusr.com. Comparative studies also indicate that this compound is effective in reducing maximum detrusor pressure, comparable to oxybutynin (B1027) medcraveonline.com.
Table 6: Effects on Detrusor Pressure
| Study/Setting | Intervention | Comparison | Detrusor Pressure Change (cmH2O) | Notes |
| Study medcraveonline.com | This compound | Placebo | Decrease observed | Decrease in max detrusor pressure |
| Study faimallusr.com (Grigoleit et al., Pediatric/Neurogenic) | This compound | Baseline | -27.3 (60.5 to 33.2) | P = 0.0056 |
| Study faimallusr.com (StoČhrer et al.) | This compound | Placebo | Significant decrease | Decrease in maximum detrusor pressure |
| Study researchcommons.org | This compound | Baseline | Median decrease in detrusor-contraction number | P = 0.05 |
| Study nih.gov (Animal Model) | This compound | PGE2 Model | Decreased pressure | Inhibition of bladder contractions, decreased DO frequency |
| Study medcraveonline.com (Comparative) | This compound | Oxybutynin | Effective reduction | Comparable efficacy to oxybutynin in reducing Maximum Detrusor Pressure (Pdetmax) |
Compound List:
this compound
Oxybutynin
Tolterodine
OnabotulinumtoxinA
Patient-Reported Outcomes and Quality of Life Measures
Studies evaluating this compound have consistently shown positive impacts on patient-reported outcomes and quality of life (QoL). This compound has been observed to provide an increase in life quality without negatively affecting cognitive functions medcraveonline.com. In a study comparing this compound with tolterodine in patients with idiopathic detrusor overactivity, the quality of life scores improved comparably in both treatment groups researchgate.netics.org. Furthermore, research involving Japanese patients with OAB indicated that this compound, administered at 20 mg once daily for 12 weeks, was effective in improving both symptoms and QoL researchgate.net. In a study on patients with persisting OAB symptoms, this compound treatment led to significant improvements in the Overactive Bladder Symptom Score (OABSS) and specific OAB symptoms such as nighttime frequency, urgency, and urge incontinence nih.gov. Improvements were also noted across all nine domains of the King's Health Questionnaire when compared to placebo researchgate.net. In a study assessing this compound in combination with terazosin (B121538) for male lower urinary tract symptoms (LUTS) and detrusor overactivity, significant improvements in OAB symptoms, quality of life scores, and other metrics were observed after one year of treatment in the combination group nih.gov.
Neurogenic Detrusor Overactivity (NDO)
This compound has demonstrated significant efficacy in the management of neurogenic detrusor overactivity (NDO) across adult and pediatric populations medcraveonline.comnih.govresearchgate.net. Its dual mechanism of action, involving both anticholinergic and calcium-modulating effects, contributes to its effectiveness in reducing involuntary bladder contractions and improving bladder storage capacity nih.govdrugbank.comresearchgate.net. Clinical trials have shown this compound to be an established, effective, and well-tolerated treatment for NDO, even in long-term use uroweb.org. Comparative studies suggest that this compound offers comparable efficacy to oxybutynin in adults with NDO nih.govfaimallusr.com and is generally more effective and better tolerated than oxybutynin in children and adolescents with NDO researchgate.netresearchgate.net. This compound is recognized for its ability to improve urodynamic parameters and subjective patient benefit in NDO ics.org.
Efficacy in Patients with Spinal Cord Injuries
This compound has shown notable efficacy in patients with detrusor hyperreflexia secondary to spinal cord injuries (SCI) researchgate.netfaimallusr.comscireproject.com. A double-blind, placebo-controlled trial in SCI patients found that this compound significantly increased maximal cystometric bladder capacity by an average of 104 ml (P<0.001) researchgate.netfaimallusr.comnih.gov. The study also indicated a more pronounced increase in bladder compliance under this compound compared to placebo, and a significant increase in residual urine, reflecting detrusor relaxation researchgate.netfaimallusr.comnih.gov. Subjectively, 63% of patients treated with this compound reported an improvement compared to 23% in the placebo group researchgate.netfaimallusr.com. In a comparative study with oxybutynin in SCI patients, both drugs were equally effective in lowering detrusor pressure and achieving continence, but this compound exhibited fewer anticholinergic adverse events, particularly dryness of the mouth faimallusr.comscireproject.com. Further research comparing extended-release (ER) and immediate-release (IR) formulations of this compound in NDO patients, including those with SCI, demonstrated that both formulations were equally effective in improving urodynamic outcomes such as reflex volume, leak point volume, and maximum detrusor pressure. However, the ER formulation showed higher continence rates scireproject.comnih.gov.
Efficacy in Children with Detrusor Hyperreflexia from Dysraphic Disorders
This compound has demonstrated significant efficacy and tolerability in pediatric patients, including those with detrusor hyperreflexia resulting from dysraphic disorders medcraveonline.comfaimallusr.comnih.gov. The pediatric committee at the International Incontinence Consultation recommends this compound with a high level of evidence medcraveonline.com. In children with NDO, this compound has been shown to significantly improve urodynamic parameters. For instance, in one study, maximum cystometric capacity increased from 161.2 ml to 252.2 ml (p < 0.001), maximum detrusor pressure decreased from 43.8 cmH2O to 27.1 cmH2O (p = 0.002), and bladder compliance improved from 7.6 ml/cmH2O to 17.0 ml/cmH2O (p < 0.001) nih.gov. Incontinence resolved in 54% of patients, and phasic detrusor overactivity was abolished in 63% nih.gov. Studies suggest this compound may be a preferable alternative to oxybutynin in pediatric patients due to its better tolerability profile medcraveonline.comeinj.org. Comparative studies in children with NDO have shown this compound to be as effective as oxybutynin, with a more favorable tolerability profile researchgate.neteinj.orgics.org. Specifically, in a comparative assessment, this compound demonstrated a higher success rate in reducing maximum detrusor pressure (74.2% vs. 49.6% for oxybutynin) and was better tolerated, with fewer adverse drug reactions researchgate.net. In a study involving children with myelomeningocele, this compound significantly improved bladder capacity, reduced detrusor pressure, and improved compliance faimallusr.comnih.gov.
Efficacy in Elderly Populations
This compound has been found to be effective in elderly patients with overactive bladder symptoms nih.gov. Placebo-controlled trials have shown its superiority to placebo in treating detrusor hyperreflexia oup.com. Comparative studies indicate that this compound has similar efficacy to oxybutynin in this population, with a statistically significant milder and less common incidence of dry mouth oup.com. In a study involving patients with a median age of 71 years, this compound treatment led to significant improvements in OABSS and various OAB symptoms nih.gov. Another study evaluating this compound in patients with benign prostatic hyperplasia (BPH) and storage symptoms, which often includes older males, found similar efficacy to mirabegron (B1684304), although mirabegron appeared slightly more efficacious ekb.eg. The drug has also been evaluated in patients with a mean age in the mid-60s, demonstrating efficacy in improving OAB symptoms nih.gov.
Exploratory Research on this compound in Fecal Incontinence
Emerging research has explored the potential therapeutic value of this compound hydrochloride (PH) for fecal incontinence (FI), particularly in patients who also experience urinary incontinence (UI) nih.govnih.gov. Given the known comorbidity of UI and FI, often linked to nervous system disorders or pelvic floor dysfunction, this compound's effects on smooth muscle have been investigated in this context nih.govnih.gov. A single-arm prospective study evaluated PH in 24 patients diagnosed with both FI and UI, administered at 10–20 mg daily for one month nih.govnih.gov. The study reported a significant reduction in the frequency of FI per week, from a baseline of 6.0 ± 8.2 to 1.6 ± 2.1 post-treatment (P = 0.005) nih.govnih.gov. A reduction of ≥50% in FI frequency was achieved by 58.3% of patients, suggesting this compound may offer a possible therapeutic option for the pharmacological treatment of FI nih.govnih.gov.
Comparative Studies of Propiverine with Other Pharmacological Agents
Propiverine vs. Oxybutynin (B1027)
Oxybutynin is a well-established antimuscarinic agent for OAB. Comparative studies with this compound have yielded mixed but informative results.
Urodynamic studies measure bladder function and provide objective data on treatment efficacy.
In patients with neurogenic detrusor overactivity, both this compound and oxybutynin have demonstrated effectiveness in improving urodynamic parameters. One study found that both drugs significantly increased maximum cystometric capacity and decreased maximum detrusor pressure during the filling phase, with no significant differences between the treatment groups. nih.gov Specifically, the maximum cystometric capacity in the this compound group increased from a mean of 198 ml to 309 ml, while in the oxybutynin group, it increased from 164 ml to 298 ml. nih.gov The maximum detrusor pressure was significantly lowered in both groups as well. nih.gov
Another study in children and adolescents with neurogenic detrusor overactivity showed significant reductions in maximum detrusor pressure and increases in maximum cystometric bladder capacity for both this compound and oxybutynin. researchgate.net In this study, the mean maximum detrusor pressure decreased from 59.8 cmH₂O to 36.7 cmH₂O in the this compound group and from 65.2 cmH₂O to 54.9 cmH₂O in the oxybutynin group. researchgate.net The mean maximum cystometric bladder capacity increased from 146 ml to 242 ml with this compound and from 222 ml to 310 ml with oxybutynin. researchgate.net Some research suggests this compound may be more effective than oxybutynin in improving certain urodynamic values like Maximum Cystometric Capacity (MCC), Maximum Detrusor Pressure (Pdetmax), and Bladder Compliance (BC). medcraveonline.com
However, a study utilizing ambulatory urodynamic monitoring (AUM) in patients with OAB found that oxybutynin was more effective than a lower dose of this compound in reducing involuntary detrusor contractions (IDCs). karger.comnih.gov Differences between oxybutynin and the this compound 20 mg group were statistically significant for several AUM endpoints. karger.comnih.gov
Table 1: Comparative Urodynamic Parameter Changes with this compound and Oxybutynin
| Parameter | This compound Change | Oxybutynin Change | Study Population |
|---|---|---|---|
| Maximum Cystometric Capacity | ↑ from 198 ml to 309 ml | ↑ from 164 ml to 298 ml | Adults with neurogenic detrusor overactivity nih.gov |
| Maximum Detrusor Pressure | ↓ from 56.8 cmH₂O to 37.8 cmH₂O | ↓ from 68.6 cmH₂O to 43.1 cmH₂O | Adults with neurogenic detrusor overactivity nih.gov |
| Maximum Detrusor Pressure | ↓ from 59.8 cmH₂O to 36.7 cmH₂O | ↓ from 65.2 cmH₂O to 54.9 cmH₂O | Children/adolescents with neurogenic detrusor overactivity researchgate.net |
| Maximum Cystometric Capacity | ↑ from 146 ml to 242 ml | ↑ from 222 ml to 310 ml | Children/adolescents with neurogenic detrusor overactivity researchgate.net |
In terms of clinical symptoms, both this compound and oxybutynin have been shown to be more effective than a placebo. karger.comnih.gov Studies have indicated that this compound is at least as effective as oxybutynin in improving symptoms of urgency and urge incontinence. karger.com In a study of children with incontinence, 61.6% of those treated with this compound achieved continence compared to 58.7% of those treated with oxybutynin. medcraveonline.com
Combined results from two parallel trials showed comparable improvements from baseline in leakage episodes and micturitions per 24 hours for both this compound immediate-release (IR) and oxybutynin IR. dovepress.com In children with neurogenic overactive bladder, this compound treatment has been shown to significantly decrease the frequency of daily urination and incontinence episodes. medcraveonline.com
This compound vs. Tolterodine (B1663597)
Tolterodine is another commonly prescribed antimuscarinic for OAB.
Studies comparing this compound and tolterodine have generally found them to have comparable efficacy. A randomized, double-blind, multicenter trial comparing this compound IR with tolterodine IR in patients with idiopathic detrusor overactivity demonstrated similar efficacy. dovepress.comresearchgate.net Both treatment groups showed significant improvements in maximum cystometric capacity, volume at first urge, and frequency/volume chart parameters. karger.comdovepress.com
Non-inferiority trials are designed to determine if a new treatment is not unacceptably worse than an active control. A head-to-head study comparing this compound extended-release (ER) 30 mg with tolterodine ER 4 mg confirmed the non-inferiority of this compound ER. nih.gov Another non-inferiority trial demonstrated that this compound ER was non-inferior to tolterodine in changing the daily micturition frequency from baseline. cda-amc.ca Furthermore, this compound ER showed superior results compared to tolterodine in reducing incontinence frequency. cda-amc.ca Two randomized controlled trials demonstrated that this compound modified release (MR) was non-inferior to tolterodine in the change from baseline in daily micturition frequency. cda-amc.ca this compound MR was also found to be statistically significantly superior to tolterodine in reducing incontinence frequency. cda-amc.ca
Table 2: this compound vs. Tolterodine Efficacy and Non-inferiority
| Comparison | Outcome | Result |
|---|---|---|
| This compound IR vs. Tolterodine IR | Efficacy (urodynamic and symptom parameters) | Comparable efficacy dovepress.comresearchgate.net |
| This compound ER vs. Tolterodine ER | Non-inferiority (daily micturition frequency) | This compound ER is non-inferior cda-amc.ca |
| This compound MR vs. Tolterodine | Non-inferiority (daily micturition frequency) | This compound MR is non-inferior cda-amc.ca |
| This compound ER vs. Tolterodine | Incontinence frequency | This compound ER is superior cda-amc.ca |
| This compound MR vs. Tolterodine | Incontinence frequency | This compound MR is superior cda-amc.ca |
This compound vs. Flavoxate (B1672763)
Flavoxate is another medication that has been used for urinary tract symptoms. However, the evidence supporting its use is considered weak.
A crossover study compared this compound with flavoxate and a placebo in patients with urgency and urge incontinence. karger.com While detailed results of the direct comparison are limited in recent literature, reviews have concluded that there is no evidence to suggest the use of flavoxate in the treatment of OAB, whereas this compound is considered efficacious. karger.comnih.govresearchgate.net A review of nine studies comparing flavoxate and various anticholinergics, including one with this compound, found that the results generally favored the use of anticholinergics over flavoxate for OAB. nih.gov
This compound vs. Solifenacin (B1663824) and Darifenacin (B195073) in Ocular Parameters
The use of anticholinergic agents for overactive bladder (OAB) necessitates an understanding of their potential effects on ocular parameters, given the presence of muscarinic receptors in the eye. scielo.brresearchgate.net A prospective study evaluated the effects of this compound, solifenacin, and darifenacin on intraocular pressure (IOP), nasal choroidal thickness (NCT), and pupil diameter (PD) over a twelve-week period. scielo.brnih.govnih.gov
While all three drugs are used for OAB, their ocular effects differ significantly. scielo.br Solifenacin was found to significantly decrease IOP at both four and twelve weeks of treatment. scielo.brresearchgate.netnih.govnih.gov Darifenacin, conversely, led to a significant reduction in NCT over the same period. scielo.brresearchgate.netnih.govnih.gov this compound was unique among the three in that it did not significantly alter IOP but did cause a statistically significant increase in PD at both the four and twelve-week measurement points. scielo.brnih.govnih.gov The changes in PD for solifenacin and darifenacin were not significant. scielo.brnih.gov These distinct ocular profiles can help guide the choice of anticholinergic medication for OAB patients, particularly those with pre-existing ophthalmologic conditions like glaucoma. scielo.brmedcraveonline.com
Table 1: Comparative Effects of this compound, Solifenacin, and Darifenacin on Ocular Parameters
| Drug | Parameter | Baseline (Mean ± SD) | Change at 4 Weeks (Mean ± SD) | p-value (4 Weeks) | Change at 12 Weeks (Mean ± SD) | p-value (12 Weeks) |
|---|---|---|---|---|---|---|
| This compound | Pupil Diameter (PD) | 4.04 ± 0.48 mm | 4.08 ± 0.44 mm | 0.009 | 4.09 ± 0.45 mm | 0.001 |
| Solifenacin | Intraocular Pressure (IOP) | 17.30 ± 2.72 mmHg | 16.67 ± 2.56 mmHg | 0.006 | 16.57 ± 2.41 mmHg | 0.002 |
| Darifenacin | Nasal Choroidal Thickness (NCT) | 258.70 ± 23.96 µm | 257.51 ± 22.66 µm | 0.002 | 255.36 ± 19.69 µm | 0.038 |
Data sourced from a prospective study evaluating ocular parameters in patients treated for OAB. scielo.brresearchgate.netnih.govnih.gov
Combination Therapies Involving this compound
Men with lower urinary tract symptoms (LUTS) often present with both benign prostatic obstruction (BPO) and overactive bladder (OAB). nih.govscielo.br While alpha-blockers are a first-line treatment for BPO, storage symptoms related to OAB may persist. ics.orgelsevier.es Combining an alpha-blocker with an antimuscarinic agent like this compound is a rational approach for these patients. nih.govics.orgnih.gov
Studies have demonstrated that adding this compound to alpha-blocker therapy (such as tamsulosin (B1681236) or doxazosin) provides additional benefits for men with both BPO and OAB. nih.govnih.govfaimallusr.comnih.gov In a randomized controlled trial, the combination of tamsulosin and this compound resulted in significantly fewer micturitions and urgency episodes compared to tamsulosin monotherapy. nih.gov Similarly, combining this compound with doxazosin (B1670899) led to more significant improvements in urinary frequency, average micturition volume, and International Prostate Symptom Score (IPSS) storage subscore compared to doxazosin alone. scielo.brfaimallusr.comnih.gov Patient satisfaction rates were also significantly higher in the combination therapy groups. faimallusr.comnih.govtcs.org.tw This combination approach effectively addresses both the obstructive and storage components of LUTS in this patient population. faimallusr.comnih.gov
Table 2: Efficacy of this compound and Alpha-Blocker Combination Therapy
| Study | Combination | Comparator | Key Findings |
|---|---|---|---|
| TAABO Study Group | Tamsulosin + this compound 10 mg | Tamsulosin Monotherapy | Significantly fewer micturitions (p=0.0261) and urgencies (p=0.0093) per 24h. nih.gov |
| Lee KS, et al. | Doxazosin + this compound 20 mg | Doxazosin Monotherapy | Significantly higher patient satisfaction (p=0.002); greater improvement in frequency and IPSS storage score. scielo.brnih.gov |
This table summarizes findings from key studies on combination therapy for BPO and OAB. scielo.brnih.govnih.gov
For patients with refractory idiopathic detrusor overactivity (IDO), intradetrusor injections of OnabotulinumtoxinA are a third-line treatment option. researchcommons.orgmdpi.comdovepress.com Research has explored whether combining this treatment with an oral antimuscarinic like this compound can enhance efficacy. researchcommons.orgresearchcommons.org
A study involving female patients with refractory IDO compared the effects of OnabotulinumtoxinA monotherapy against a combination of OnabotulinumtoxinA and this compound. researchcommons.orgresearchcommons.org The combination therapy group demonstrated a significantly greater decrease in urgency-incontinence episodes per 24 hours compared to the monotherapy group and a placebo group (OnabotulinumtoxinA plus placebo). researchcommons.orgresearchcommons.org Furthermore, the average cystometric capacity showed a greater increase in the group receiving both OnabotulinumtoxinA and this compound. researchcommons.orgresearchcommons.org These findings suggest that for patients with an insufficient response to OnabotulinumtoxinA alone, the addition of this compound can be a valuable therapeutic option. researchcommons.orgresearchcommons.org
Table 3: this compound and OnabotulinumtoxinA Combination for Refractory IDO
| Treatment Group | Outcome Measure | Baseline (Average) | Post-treatment (Average) | Significance (vs. Monotherapy) |
|---|---|---|---|---|
| OnabotulinumtoxinA + this compound | Urgency-Incontinence Episodes / 24h | 3.12 | 0.55 | p < 0.00001 |
| OnabotulinumtoxinA Only | Urgency-Incontinence Episodes / 24h | 2.57 | 1.00 | - |
| OnabotulinumtoxinA + this compound | Cystometric Capacity | 252.64 mL | 351.83 mL | Greater increase than monotherapy |
| OnabotulinumtoxinA Only | Cystometric Capacity | 240.43 mL | 329.00 mL | - |
Data from a comparative study on female patients with refractory idiopathic detrusor overactivity. researchcommons.orgresearchcommons.org
The combination of an antimuscarinic agent with a beta-3 adrenergic agonist, which has a different mechanism of action, is a recognized strategy for OAB treatment, especially in cases resistant to monotherapy. ics.orgstanford.edunih.govnih.gov Studies have evaluated the efficacy of combining this compound with the beta-3 agonist mirabegron (B1684304). ics.orgnih.govresearchgate.net
In patients with OAB who did not respond to monotherapy with either an anticholinergic or a beta-3 agonist, combination treatment with this compound and mirabegron proved to be an effective and reliable option. ics.orgnih.govresearchgate.net A study following patients for one year found that this combination led to statistically significant decreases in the Overactive Bladder Symptom Score (OABSS), daily micturition frequency, urgency incontinence episodes, and nocturia. nih.gov Over 62% of patients benefited from the combination therapy. nih.gov Another study comparing this compound monotherapy (at a higher dose) with a combination of this compound and mirabegron found similar efficacy and limitations between the two approaches for male patients who did not benefit from low-dose anti-cholinergic treatment. gazi.edu.tr This suggests that combining this compound with a beta-3 agonist is a viable strategy before moving to more invasive treatments like botulinum toxin injections. ics.orgnih.gov
Table 4: Efficacy of this compound and Mirabegron Combination in Refractory OAB
| Parameter | Pre-treatment | Post-treatment (1 Year) | p-value |
|---|---|---|---|
| OABSS Score | Significant Decrease | Significant Decrease | < 0.001 |
| Mean Daily Micturition | Significant Decrease | Significant Decrease | < 0.001 |
| Urge Incontinence Frequency | Significant Decrease | Significant Decrease | < 0.001 |
| Nocturia | Significant Decrease | Significant Decrease | < 0.001 |
| Number of Pads Used | Significant Decrease | Significant Decrease | < 0.001 |
Results from a study on patients with OAB resistant to monotherapy, treated with a combination of mirabegron 50 mg and this compound 30 mg. nih.govresearchgate.net
Table 5: List of Compound Names
| Compound Name |
|---|
| Alfuzosin |
| Darifenacin |
| Doxazosin |
| Dutasteride |
| Fesoterodine |
| Finasteride |
| Flavoxate |
| Imidafenacin |
| Mirabegron |
| OnabotulinumtoxinA |
| Oxybutynin |
| This compound |
| Silodosin |
| Solifenacin |
| Tadalafil |
| Tamsulosin |
| Terazosin (B121538) |
| Tolterodine |
| Trospium (B1681596) |
Pharmacokinetic Interactions of Propiverine
Drug-Drug Interactions
The potential for drug-drug interactions with propiverine is primarily rooted in its metabolic pathways, which heavily involve the cytochrome P450 (CYP) enzyme system.
This compound's metabolism is mediated by both intestinal and hepatic enzymes, with a significant pathway being the oxidation of the piperidyl-N, facilitated by CYP3A4 and flavin-containing monooxygenases (FMO) 1 and 3. drugbank.com This reliance on CYP3A4 makes it a focal point for potential interactions.
A clinical study was conducted to evaluate the in vivo effect of this compound on the activity of several key CYP enzymes. nih.gov In this study, healthy volunteers were administered a cocktail of probe substrates specific to different enzymes after a seven-day treatment period with this compound. The results showed that chronic this compound treatment slightly reduced both hepatic and intestinal CYP3A4 activity. nih.gov Specifically, hepatic CYP3A4 activity was reduced to 0.89-fold and intestinal CYP3A4 activity to 0.80-fold of baseline levels. nih.gov
Conversely, the study found that this compound had no significant impact on the activity of CYP2C9, CYP2C19, and CYP1A2. nih.gov The metrics for these enzymes remained largely unchanged, indicating a low potential for clinically relevant interactions involving these specific pathways. nih.gov
Impact of this compound on Cytochrome P450 Enzyme Activity
| Enzyme | Effect of this compound | Test/Reference Ratio (90% Confidence Interval) | Source |
|---|---|---|---|
| CYP3A4 (Hepatic) | Slight reduction in activity | 0.85-0.93 | nih.gov |
| CYP3A4 (Intestinal) | Slight reduction in activity | 0.72-0.89 | nih.gov |
| CYP2C9 | No relevant effect | 0.93-1.00 | nih.gov |
| CYP2C19 | No relevant effect | 0.84-0.96 | nih.gov |
| CYP1A2 | No relevant effect | 0.97-1.07 | nih.gov |
The inhibitory effect of this compound on CYP3A4, although minor, can alter the pharmacokinetics of concomitantly used drugs that are substrates for this enzyme. The combined effect of hepatic and intestinal CYP3A4 inhibition by this compound resulted in a 1.46-fold increase in the area under the curve (AUC) of oral midazolam, a sensitive CYP3A4 substrate. nih.gov This demonstrates that this compound can increase the systemic exposure of other CYP3A4-metabolized drugs. nih.gov
Interactions with Other Agents (e.g., Aclidinium, Acrivastine, Acyclovir (B1169), Adenosine)
This compound can also interact with other drugs through mechanisms other than CYP450 inhibition. These interactions can be pharmacodynamic or affect drug excretion.
Aclidinium : The concurrent use of this compound and aclidinium, another anticholinergic agent, may lead to an increased risk and/or severity of adverse effects. drugbank.comdrugbank.com This is due to the additive nature of their anticholinergic properties.
Acrivastine : Acrivastine may decrease the excretion rate of this compound. drugbank.com This interaction could potentially lead to a higher serum concentration and an increased risk of this compound-related side effects. drugbank.com
Acyclovir : Similar to acrivastine, acyclovir may also decrease the excretion rate of this compound, which could result in a higher serum level of the drug. drugbank.com
Adenosine (B11128) : The combination of adenosine and this compound may increase the risk or severity of tachycardia. drugbank.com Additionally, research in animal models has shown that this compound can suppress adenosine triphosphate (ATP)-induced bladder overactivity through mechanisms other than its primary antimuscarinic action. nih.gov
Summary of this compound Interactions with Specific Agents
| Agent | Nature of Interaction | Potential Clinical Outcome | Source |
|---|---|---|---|
| Aclidinium | Pharmacodynamic (additive anticholinergic effects) | Increased risk or severity of adverse effects | drugbank.comdrugbank.com |
| Acrivastine | Pharmacokinetic (decreased this compound excretion) | Higher serum level of this compound | drugbank.com |
| Acyclovir | Pharmacokinetic (decreased this compound excretion) | Higher serum level of this compound | drugbank.com |
| Adenosine | Pharmacodynamic | Increased risk or severity of tachycardia | drugbank.com |
Adverse Drug Reactions and Safety Profile of Propiverine in Clinical Research
Neurological Effects
Clinical research has investigated the neurological effects associated with propiverine use. Common adverse reactions reported in patients treated with this compound include headache, fatigue, and dizziness. hres.caacinoedudoc.compatsnap.com In some instances, sleep disorders and disturbances in attention have also been noted in pediatric populations. acinoedudoc.com
A phase III trial involving 171 subjects (87 in the this compound group and 84 in the placebo group) reported neurological disorders in 1.8% of patients in the this compound group and 1.2% in the placebo group. hres.ca Specifically, headache was listed as a common adverse effect. hres.caacinoedudoc.com Dizziness and tremor were reported as uncommon neurological effects. hres.caacinoedudoc.com While this compound is generally considered to have a lower potential for central nervous system effects compared to some other anticholinergics due to less deep penetration of the blood-brain barrier, isolated cases of visual hallucinations have been reported, which resolved upon discontinuation of the medication. researchgate.net
Table 1: Reported Neurological Adverse Events with this compound
| Adverse Event | Frequency Category | Notes |
| Headache | Common | Frequently reported in clinical trials. hres.caacinoedudoc.compatsnap.com |
| Dizziness | Uncommon | Reported in some patients. hres.caacinoedudoc.com |
| Fatigue | Common | Commonly reported adverse reaction. hres.caacinoedudoc.compatsnap.com |
| Sleep Disorder | Not specified | Noted in pediatric populations. acinoedudoc.com |
| Attention Disturbance | Not specified | Noted in pediatric populations. acinoedudoc.com |
| Visual Hallucinations | Rare/Isolated | Reported in isolated cases, resolving upon discontinuation. researchgate.net |
| Tremor | Uncommon | Reported as an uncommon adverse effect. hres.caacinoedudoc.com |
| Dysgeusia (Taste Disturbance) | Uncommon | Reported as an uncommon adverse effect. hres.caacinoedudoc.com |
Safety in Specific Populations
Elderly Patients: Clinical trials have specifically evaluated the safety and efficacy of this compound in elderly patients. A double-blind, placebo-controlled study involving 98 elderly patients (mean age 67.7 years) found that this compound was effective in reducing micturition frequency and incontinence episodes. karger.comnih.gov This study also assessed cardiac safety, finding no significant changes in heart rate or electrocardiogram parameters, suggesting a favorable benefit-risk ratio in this population. karger.comnih.gov Other research indicates that the incidence of side effects in elderly patients treated with this compound was not clinically significantly different compared to younger patients. medcraveonline.com Furthermore, studies comparing this compound with other antimuscarinics in the elderly have not reported major issues related to cardiovascular events. cda-amc.catandfonline.com
Pediatric Patients: this compound has been evaluated for safety in pediatric patients. A phase III trial included 202 pediatric patients, with a mean age of 7.0 years. hres.ca In a study of children with overactive bladder (OAB), adverse events were reported in only two patients, with neither case experiencing severe symptoms. nih.gov This suggests that children may experience adverse effects, such as dry mouth or visual disturbances, less frequently than adults. nih.gov In a comparative study, this compound exhibited significantly more favorable tolerability compared to oxybutynin (B1027) in pediatric patients, with lower rates of adverse drug reactions and treatment discontinuation due to adverse events. medcraveonline.com However, it is noted that this compound modified-release capsules are not recommended for children weighing less than 35 kg. hres.ca
Patients with Liver Failure: Information regarding the use of this compound in patients with moderate or severe liver failure is limited, and its use is not recommended in these populations. hres.cahpra.ie However, studies in patients with mild to moderate impairment of liver function due to fatty liver disease have shown similar steady-state pharmacokinetics compared to healthy controls. hpra.ienih.gov In these mild to moderate cases, no dose adjustment is necessary, but treatment should proceed with caution. acinoedudoc.comhpra.ienih.gov Adverse events reported in patients with mild to moderate liver impairment were generally mild and transient, such as dry mouth and blurred vision. nih.gov
Compound List
this compound
Real World Evidence and Long Term Studies on Propiverine
Persistence and Adherence to Treatment
Treatment persistence, defined as the duration a patient continues a prescribed therapy, and adherence, the extent to which patients follow the prescribed regimen, are critical factors for achieving optimal outcomes in chronic conditions like OAB. Real-world data suggest varying levels of persistence among different OAB medications.
A comparative analysis of prescription data from German health insurances indicated that patients taking propiverine extended release (ER) demonstrated higher persistence compared to those on trospium (B1681596) chloride immediate release (IR). Over three consecutive quarters (a period of 9 months), this compound ER showed a significantly higher percentage of follow-up prescriptions and a greater chance of continued treatment compared to trospium chloride IR dovepress.comnih.govdoaj.org. While adherence generally decreases over time for OAB medications, this compound ER exhibited a more favorable pattern in this specific comparison dovepress.comnih.gov.
However, broader analyses comparing multiple OAB medications reveal that persistence can be a challenge across the class. One review of prescription data indicated that at 12 months, approximately 27% of patients remained on this compound, placing it among the mid-range of persistence rates when compared with other antimuscarinics like solifenacin (B1663824) (35%) and tolterodine (B1663597) ER (28%), but higher than darifenacin (B195073) (17%) amegroups.orgamegroups.cn. High discontinuation rates, ranging from 65% to 86%, have been reported for various antimuscarinic drugs, including this compound, within a year of treatment initiation mycme.com.
Table 1: 12-Month Persistence Rates for Selected OAB Medications
| Medication | 12-Month Persistence Rate (%) | Source |
|---|---|---|
| Solifenacin | 35 | amegroups.orgamegroups.cn |
| Tolterodine ER | 28 | amegroups.orgamegroups.cn |
| This compound | 27 | amegroups.orgamegroups.cn |
| Oxybutynin (B1027) ER | 26 | amegroups.orgamegroups.cn |
| Trospium | 26 | amegroups.orgamegroups.cn |
| Tolterodine IR | 24 | amegroups.orgamegroups.cn |
| Oxybutynin IR | 22 | amegroups.orgamegroups.cn |
| Darifenacin | 17 | amegroups.orgamegroups.cn |
Table 2: Follow-up Prescription Rates (this compound ER vs. Trospium Chloride IR)
| Drug Class Comparison | Percentage of Follow-up Prescriptions (Q2) | Source |
|---|---|---|
| This compound ER | >80% | dovepress.comnih.gov |
Long-Term Efficacy and Safety Outcomes (e.g., up to 10 years)
Long-term studies and follow-up investigations suggest that this compound can maintain its efficacy over extended periods. Some Japanese studies have indicated that this compound is well tolerated on a long-term basis nih.gov. One follow-up investigation reported an adverse event incidence rate of 13% over 10 years of treatment with this compound nih.gov.
While detailed adverse effect profiles are outside the scope of this article, general long-term tolerability data from post-marketing surveillance indicate an adverse event incidence of 13% in a 10-year follow-up investigation nih.gov. A one-year administration study reported an adverse event incidence of 15.6% in 141 patients nih.gov. These findings contribute to the understanding of this compound's long-term treatment profile.
Post-Marketing Surveillance Data
Post-marketing surveillance (PMS) plays a vital role in monitoring the safety and effectiveness of pharmaceutical products after they have been released to the general population, capturing data from a wider and more diverse patient group than clinical trials wikipedia.org. This compound has been evaluated through such surveillance programs.
A post-marketing drug surveillance study involving 4390 patients provided additional data concerning the efficacy and safety of this compound nih.govresearchgate.net. Another multicenter post-marketing surveillance assessed this compound over a 12-week period researchgate.net. Furthermore, a Japanese study conducted post-marketing surveillance of this compound hydrochloride (BUP-4 tablets) in patients with pollakiuria and urinary incontinence nih.gov. These surveillance efforts are essential for confirming or refining the understanding of a drug's performance and safety in routine clinical practice.
Future Directions and Research Opportunities for Propiverine
Further Exploration of Mechanism of Action
Propiverine's therapeutic effects are attributed to a dual mechanism involving anticholinergic activity, which inhibits acetylcholine-induced bladder contractions by blocking muscarinic receptors, and calcium-modulating properties, which reduce smooth muscle spasms by inhibiting calcium influx drugbank.comnih.govpatsnap.compatsnap.com. While these actions are understood at a general level, further research is warranted to elucidate the precise molecular targets and pathways involved. Investigations into the specific muscarinic receptor subtypes affected by this compound and the downstream signaling cascades of its calcium-antagonistic effects could provide a more nuanced understanding of its efficacy in various OAB phenotypes. Additionally, exploring how these mechanisms interact with different bladder conditions, such as neurogenic detrusor overactivity or OAB refractory to other treatments, presents a significant research opportunity nih.govnih.gov. Understanding the dose-dependent effects on voiding mechanics, particularly concerning potential induction of straining voiding at higher concentrations, also requires further experimental and clinical scrutiny nih.gov.
Research in Specific Patient Subgroups
Children with Monosymptomatic Enuresis (MSE): this compound has demonstrated efficacy in pediatric populations with OAB and enuresis medcraveonline.comwhuhzzs.comresearchgate.netnih.gov. Notably, combination therapy with desmopressin (B549326) has shown significant improvements in continence rates for children with MSE who have not responded to monotherapy nih.govauajournals.orgresearchgate.net. Future research could focus on long-term efficacy, relapse rates, and optimal combination strategies for various pediatric subgroups, including those with underlying neurogenic conditions. The International Children's Continence Society recognizes this compound as a recommended anticholinergic for pediatric OAB, underscoring the importance of continued research in this area medcraveonline.comresearchgate.net.
Patients with Stress Incontinence: While primarily indicated for urge incontinence, studies suggest this compound may also benefit patients with stress incontinence, potentially by increasing urethral closing pressure faimallusr.comnih.gov. Further research is needed to define its role as a primary or adjunctive therapy for stress incontinence, particularly in specific patient profiles or in combination with other treatment modalities like pelvic floor muscle training.
Investigation of this compound Effects on Bladder Outlet Resistance
The impact of this compound on bladder outlet resistance remains an area of interest and some controversy faimallusr.com. While some findings suggest a potential increase in urethral closing pressure, which could be beneficial in stress incontinence, other observations imply a possible decrease in bladder outlet resistance that might contribute to reduced residual urine faimallusr.comfaimallusr.com. Comprehensive experimental and clinical studies are required to clarify these effects. Investigating how this compound influences bladder outlet resistance in different patient populations, such as those with benign prostatic obstruction or detrusor sphincter dyssynergia, could reveal new therapeutic applications or contraindications.
Development of Novel Formulations
Beyond its established immediate-release (IR) and extended-release (ER) formulations karger.comnih.govgoogle.comgoogle.com, there is potential for developing novel delivery systems. One area of significant interest is the preparation of liquid this compound for intravesical instillation. Such a formulation could potentially enhance tolerability and broaden its application spectrum, particularly for patients undergoing intermittent catheterization faimallusr.com. Further research into other advanced delivery systems, such as transdermal patches or implantable devices, could also improve patient compliance and optimize drug delivery for sustained therapeutic effects.
Advanced Comparative Effectiveness Research
While this compound has been compared to other OAB treatments like oxybutynin (B1027) and tolterodine (B1663597), demonstrating comparable or superior efficacy with better tolerability profiles in some instances medcraveonline.comwhuhzzs.comresearchgate.netfaimallusr.comnih.govresearchgate.netcda-amc.ca, further comparative research is warranted openaccessjournals.com. Head-to-head studies against newer OAB medications, such as mirabegron (B1684304) and novel anticholinergics, are crucial for defining its place in current treatment algorithms. Advanced comparative effectiveness research should also focus on specific patient phenotypes, including the elderly, individuals with multiple comorbidities, and those with refractory OAB. The development and utilization of robust patient-reported outcome measures are essential for these future trials to accurately assess treatment superiority and clinical significance openaccessjournals.com.
Studies on Combination Therapies
The synergistic potential of this compound in combination therapies is an active area of research. Combining this compound with alpha-1 adrenoceptor antagonists, such as doxazosin (B1670899), has shown significant benefits for patients with OAB coexisting with benign prostatic obstruction (BPO), improving both OAB and lower urinary tract symptoms (LUTS) nih.govauajournals.orgresearchgate.net. Further studies are needed to optimize these combinations and identify patient selection criteria.
In pediatric populations, the combination of this compound with desmopressin has demonstrated high efficacy for monosymptomatic nocturnal enuresis nih.govauajournals.orgresearchgate.net. Future research could explore long-term outcomes and refine dosing strategies for this combination. Additionally, the combination of this compound with beta-3 adrenergic agonists like mirabegron for refractory OAB is an emerging area that warrants further investigation researchgate.netstanford.edu. Exploring combinations with other OAB treatment modalities, such as botulinum toxin or neuromodulation techniques, could also yield valuable insights.
Translational Research from Preclinical Findings to Clinical Application
Summary Table of Key Research Findings and Opportunities
| Section | Research Opportunity/Finding | Key Details | References |
| 10.1. Mechanism of Action | Elucidate precise molecular targets and pathways | Dual anticholinergic and calcium-modulating effects; potential role of specific muscarinic receptor subtypes and calcium channel interactions. | drugbank.comnih.govpatsnap.compatsnap.comnih.govnih.gov |
| Investigate dose-dependent effects on voiding | Higher concentrations may induce straining voiding; needs further study. | nih.gov | |
| 10.2. Specific Patient Subgroups | Pediatric OAB/Enuresis | Combination with desmopressin highly effective for MSE; high level of evidence for pediatric OAB. | medcraveonline.comwhuhzzs.comresearchgate.netnih.govnih.govauajournals.orgresearchgate.netdergipark.org.tr |
| Stress Incontinence | Potential efficacy by increasing urethral closing pressure; needs further definition. | faimallusr.comnih.gov | |
| 10.3. Bladder Outlet Resistance | Clarify effects on bladder outlet resistance | Controversial findings; potential to increase urethral closing pressure or decrease resistance. | faimallusr.com |
| 10.4. Novel Formulations | Intravesical instillation | Potential for improved tolerability and expanded applications, especially in patients with intermittent catheterization. | faimallusr.com |
| Other delivery systems | Exploration of transdermal patches or implants for enhanced compliance. | ||
| 10.5. Comparative Effectiveness | Against newer OAB agents | Head-to-head studies with mirabegron and newer anticholinergics needed. | medcraveonline.comresearchgate.netcda-amc.caopenaccessjournals.com |
| Specific patient phenotypes | Focus on elderly, comorbidities, refractory OAB; use of patient-reported outcomes. | openaccessjournals.com | |
| 10.6. Combination Therapies | With Alpha-blockers | Effective for OAB with BPO, improving OAB and LUTS. | nih.govauajournals.orgresearchgate.net |
| With Desmopressin | Highly effective for pediatric MSE. | nih.govauajournals.orgresearchgate.net | |
| With Beta-3 agonists | Promising for refractory OAB. | researchgate.netstanford.edu | |
| 10.7. Translational Research | Preclinical to Clinical | Validate animal model findings in humans; investigate metabolite roles. | nih.govnih.gov |
| Bladder Outlet Resistance | Translate preclinical observations to human clinical trials. | faimallusr.com |
Compound List:
this compound
Desmopressin
Mirabegron
Oxybutynin
Tolterodine
Doxazosin
Fesoterodine
Pharmacogenomic Studies and Personalized Medicine Approaches
The variability in patient response and potential for adverse effects with any medication underscores the importance of personalized medicine. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue for tailoring this compound therapy.
Future research should delve into the genetic underpinnings of this compound's pharmacokinetics and pharmacodynamics. Investigations into the role of specific cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, in this compound metabolism are warranted researchgate.netsolvobiotech.com. Identifying genetic polymorphisms in these enzymes could help predict how individuals metabolize this compound, potentially influencing effective dosing and the risk of drug interactions. Furthermore, exploring genetic variations in muscarinic receptors (M2, M3) or voltage-gated calcium channels, which are targets of this compound's action, could reveal genetic predispositions to treatment response or non-response.
Studies have already indicated potential differences in this compound's efficacy based on patient characteristics, such as gender, where it has been observed to be less effective in men compared to women nih.gov. Pharmacogenomic research could elucidate the genetic basis for these observed differences, paving the way for gender-specific treatment guidelines or targeted interventions. Similarly, the impact of comorbidities like diabetes and hypertension on this compound's efficacy, while noted to be modest in some studies, warrants further investigation through a pharmacogenomic lens to identify specific genetic markers that might mediate these effects frontiersin.org.
Personalized medicine approaches could involve developing genetic screening tools to identify patients who are most likely to benefit from this compound, or conversely, those at higher risk of experiencing side effects or treatment failure. This could lead to more precise patient stratification, improved treatment outcomes, and a more efficient use of therapeutic resources.
Methodological Considerations for Future this compound Research
To advance the understanding and application of this compound, future clinical research must adhere to rigorous methodological standards, building upon the insights gained from existing studies.
Study Population Sizes and Design: Past clinical trials have utilized a range of sample sizes, from dozens to thousands of participants, employing designs such as randomized, double-blind, placebo-controlled trials medcraveonline.comnih.govonderzoekmetmensen.nlnih.govnih.gov. Future studies should prioritize adequately powered sample sizes to detect statistically significant differences, particularly for investigating subgroup effects (e.g., by OAB subtype, age, or gender) or for noninferiority trials comparing this compound to newer agents longdom.orgnih.gov. The use of both intention-to-treat (ITT) and per-protocol (PP) analyses remains essential for robust evaluation, with careful consideration of statistical methods and noninferiority margins nih.gov. Investigating adaptive trial designs could also offer flexibility and efficiency in exploring various dosages or patient populations.
Validated Outcome Measures: Consistent and validated outcome measures are critical for comparing results across studies. Commonly used efficacy endpoints include the reduction in incontinence episodes per 24 hours, changes in micturition frequency, and alterations in voided volume nih.govonderzoekmetmensen.nlnih.gov. Patient-reported outcomes, such as those assessed by the Overactive Bladder Symptom Score (OABSS) or quality of life questionnaires like the King's Health Questionnaire, are also vital for capturing the patient's perspective on treatment benefits nih.govnih.gov. Future research should continue to employ these validated instruments and potentially explore novel biomarkers or urodynamic parameters (e.g., detrusor pressure, bladder capacity) to provide a comprehensive assessment of this compound's effects faimallusr.comics.org.
Study Duration and Follow-up: While many initial studies have focused on short-term efficacy (e.g., 4-12 weeks), there is a need for longer-term studies to evaluate the sustained efficacy and safety of this compound, especially given reports of its effectiveness over extended periods medcraveonline.comresearchgate.net. Investigating the durability of treatment response and the long-term safety profile, including potential impacts on cognitive function or cardiovascular parameters, would be highly valuable.
Subgroup Analysis and Patient Stratification: Future research should focus on well-powered subgroup analyses to explore differential responses based on patient characteristics, such as the severity of OAB symptoms, specific OAB phenotypes (e.g., sensory vs. motor urgency), or the presence of underlying conditions like neurogenic detrusor overactivity medcraveonline.comics.org. Incorporating pharmacogenomic data into these analyses could provide deeper insights into patient stratification for personalized treatment.
Formulation and Comparative Studies: Continued comparative studies, evaluating different this compound formulations (immediate-release vs. extended-release) and comparing this compound with other available OAB treatments, remain important nih.govnih.govnih.gov. These studies should aim to clarify potential differences in efficacy, tolerability, and patient adherence.
Addressing Discontinuation Rates: High discontinuation rates observed in some studies nih.gov necessitate methodological approaches to minimize dropouts, such as enhanced patient education, proactive management of side effects (though specific safety profiles are excluded here), and patient-centered trial designs. Understanding the reasons for discontinuation will be key to improving future trial success.
Q & A
Q. What are the primary pharmacological targets and mechanisms of action of Propiverine in managing overactive bladder (OAB) syndromes?
Methodological Answer: this compound’s mechanism involves dual anticholinergic and calcium channel-blocking effects, but recent studies highlight its modulation of plasma catecholamines (e.g., norepinephrine and dopamine) to influence bladder and urethral smooth muscle activity. Key methodologies include:
- In vivo models : Measuring bladder/urethral pressure changes in Sprague-Dawley rats via urethral catheters under anesthesia .
- Biochemical assays : Quantifying plasma catecholamine levels using HPLC or ELISA post-administration .
- Pharmacological challenges : Administering α1-adrenergic antagonists (e.g., prazosin) to isolate this compound’s adrenergic pathways .
Q. What experimental models are commonly used to evaluate this compound’s effects on bladder and urethral activity?
Methodological Answer: Preclinical studies prioritize:
- In vivo rodent models : Sprague-Dawley rats (205–240 g) with cystometric monitoring under controlled anesthesia .
- Ex vivo tissue baths : Isolated bladder strips exposed to this compound, measuring contractile responses to electrical field stimulation .
- Dosage standardization : Daily oral gavage (1 mL at 5 mg/mL) for 14 days to assess chronic effects .
Best Practice : Adhere to NIH guidelines for preclinical reporting, including detailed anesthesia protocols, sample size justification, and blinding during data collection .
Q. How do researchers standardize dosing protocols for this compound in preclinical studies to ensure reproducibility?
Methodological Answer: Key steps include:
- Weight-adjusted dosing : Calculate mg/kg based on daily animal weight measurements.
- Vehicle control groups : Use distilled water or saline to isolate drug-specific effects .
- Pharmacokinetic profiling : Measure plasma concentrations via LC-MS at timed intervals to validate bioavailability.
Threats to Validity : Variability in metabolism across animal strains; mitigate by using genetically homogeneous cohorts and controlled feeding schedules .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s effects on bladder compliance across different experimental models?
Methodological Answer: Contradictions often arise from model-specific variables (e.g., acute vs. chronic dosing, species differences). Strategies:
- Systematic reviews : Pool data from in vivo, ex vivo, and clinical studies using PRISMA guidelines to identify confounders .
- Sensitivity analysis : Test hypotheses across multiple models (e.g., compare rodent vs. primate responses to this compound).
- Mechanistic studies : Use knockout rodent models to isolate adrenergic vs. cholinergic pathways .
Example Framework : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up experiments .
Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s long-term efficacy and safety?
Methodological Answer:
- Endpoint selection : Use composite endpoints (e.g., urodynamic parameters + adverse event rates) to capture multidimensional outcomes.
- Attrition mitigation : Implement staggered enrollment and incentivized follow-up protocols.
- Data integrity : Pre-register analysis plans to avoid post hoc selective reporting .
Statistical Plan : Mixed-effects models to account for repeated measures and missing data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials with heterogeneous patient populations?
Methodological Answer:
- Hierarchical modeling : Account for patient subgroups (e.g., age, comorbidities) using Bayesian frameworks.
- Dose-response curves : Fit using Emax models or log-linear regression, adjusted for covariates like renal function .
- Handling outliers : Apply Tukey’s fences or robust regression techniques to minimize skewness .
Validation : Replicate findings in independent cohorts and publish raw data in repositories to enable meta-analyses .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
